molecular formula C9H13NO3S B137542 Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate CAS No. 156498-54-3

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B137542
CAS No.: 156498-54-3
M. Wt: 215.27 g/mol
InChI Key: DLLGPMLSJYMNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-bromo-4-methylthiazole with ethyl 2-ethoxyacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as amines or thiols can replace the ethoxy group to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, thiols; reactions can be performed in polar solvents such as ethanol or methanol, often with heating to accelerate the reaction.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Amino or thiol-substituted thiazole derivatives

Scientific Research Applications

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

  • Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

These compounds share the thiazole ring structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

ethyl 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-4-12-8(11)7-6(3)10-9(14-7)13-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLGPMLSJYMNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(S1)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.